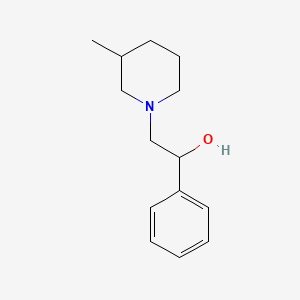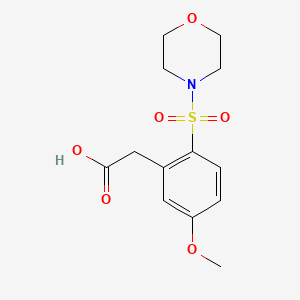
2-(3-Methyl piperidino)-1-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methyl piperidino)-1-phenylethanol, also known as MPAPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPAPE is a chiral compound that has both stimulant and sedative properties, making it an interesting candidate for research in the fields of pharmacology, neuroscience, and biochemistry.
Mécanisme D'action
The mechanism of action of 2-(3-Methyl piperidino)-1-phenylethanol is not fully understood, but it is believed to act as a dopamine reuptake inhibitor, increasing the levels of dopamine in the brain. It may also act as a norepinephrine reuptake inhibitor, increasing the levels of norepinephrine in the brain.
Biochemical and Physiological Effects:
2-(3-Methyl piperidino)-1-phenylethanol has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, increased heart rate, and increased blood pressure. It has also been shown to increase the release of dopamine and norepinephrine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Methyl piperidino)-1-phenylethanol in lab experiments is its ability to selectively target dopamine and norepinephrine transporters, making it a useful tool for studying the role of these neurotransmitters in the brain. However, one limitation of using 2-(3-Methyl piperidino)-1-phenylethanol is its potential for abuse, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for research involving 2-(3-Methyl piperidino)-1-phenylethanol. One area of interest is the development of 2-(3-Methyl piperidino)-1-phenylethanol derivatives with improved selectivity and potency. Another area of interest is the use of 2-(3-Methyl piperidino)-1-phenylethanol in combination with other drugs to treat neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-Methyl piperidino)-1-phenylethanol and its potential applications in the field of neuroscience.
Méthodes De Synthèse
The synthesis of 2-(3-Methyl piperidino)-1-phenylethanol involves the reaction between 3-methylpiperidine and benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields two enantiomers, (R)-2-(3-Methyl piperidino)-1-phenylethanol and (S)-2-(3-Methyl piperidino)-1-phenylethanol, which can be separated using chiral chromatography.
Applications De Recherche Scientifique
2-(3-Methyl piperidino)-1-phenylethanol has been studied extensively for its potential applications in the field of pharmacology. It has been shown to have both stimulant and sedative effects, making it a potential candidate for the treatment of various neurological disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propriétés
IUPAC Name |
2-(3-methylpiperidin-1-yl)-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-6-5-9-15(10-12)11-14(16)13-7-3-2-4-8-13/h2-4,7-8,12,14,16H,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZSDRMJALYSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl piperidino)-1-phenylethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-](/img/structure/B7468938.png)
![4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid](/img/structure/B7468944.png)
![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate](/img/structure/B7468948.png)

![2-[(2-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468961.png)
![3-[(E)-2-[3-(difluoromethoxy)-4-methoxyphenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7468974.png)


![3-[1-(Furan-2-ylmethylamino)ethyl]phenol](/img/structure/B7468988.png)
![2-[(3-Fluorobenzoyl)-methylamino]acetic acid](/img/structure/B7468994.png)
![5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole](/img/structure/B7468998.png)

![2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7469023.png)
